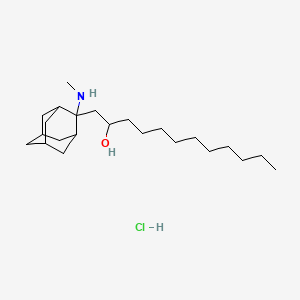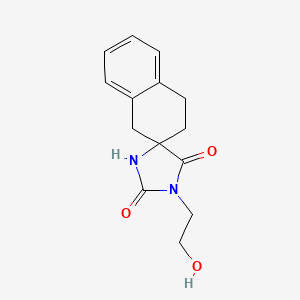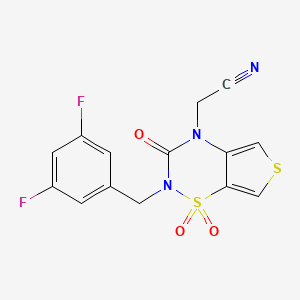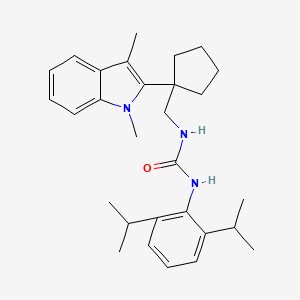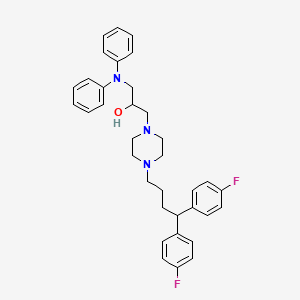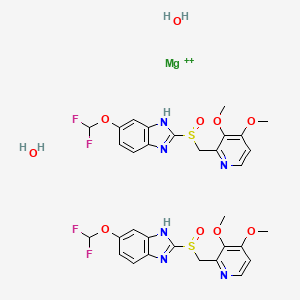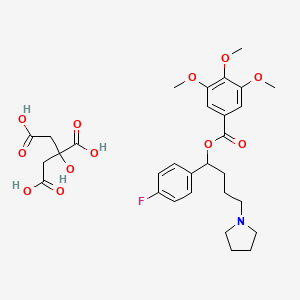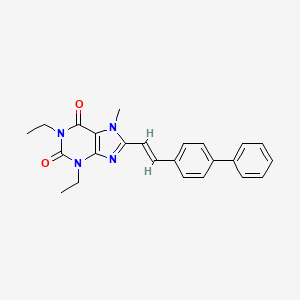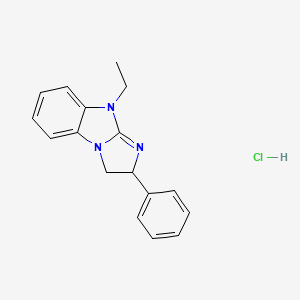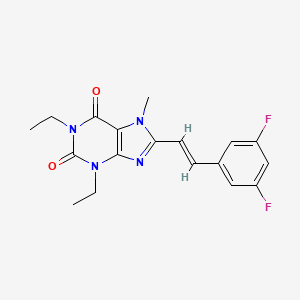
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This specific compound is characterized by the presence of a difluorostyryl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Group Introduction: The difluorostyryl group is introduced via a Heck reaction, where a palladium-catalyzed coupling reaction between a halogenated xanthine and a difluorostyrene is performed.
Reaction Conditions: The Heck reaction is carried out in the presence of a palladium catalyst, a base (such as triethylamine), and a solvent (like dimethylformamide) at elevated temperatures (around 100-120°C).
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and purity. This involves:
Catalyst Optimization: Using more efficient palladium catalysts to reduce reaction times and increase yields.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the styryl double bond.
Substitution: Nucleophilic substitution reactions can occur at the xanthine core, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Saturated derivatives of the styryl group.
Substitution: Various substituted xanthine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its xanthine core, which is known to interact with adenosine receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. The difluorostyryl group enhances its binding affinity and selectivity towards these receptors, modulating various physiological processes. The compound may also influence intracellular signaling pathways, including cyclic AMP (cAMP) levels, by inhibiting phosphodiesterase enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine used in respiratory diseases for its bronchodilator effects.
Pentoxifylline: A xanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the difluorostyryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a research tool and therapeutic agent by providing greater selectivity and potency compared to other xanthine derivatives.
Propiedades
Número CAS |
155271-81-1 |
|---|---|
Fórmula molecular |
C18H18F2N4O2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,5-difluorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H18F2N4O2/c1-4-23-16-15(17(25)24(5-2)18(23)26)22(3)14(21-16)7-6-11-8-12(19)10-13(20)9-11/h6-10H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
MNSONRQXYWPMLD-VOTSOKGWSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC(=C3)F)F)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC(=C3)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


